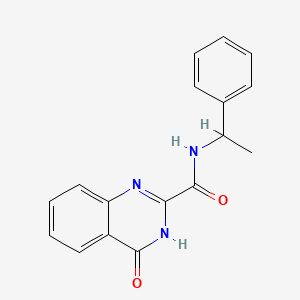![molecular formula C20H19N3O3 B6052783 4-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6052783.png)
4-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. This compound is also known as PQ-10, and it belongs to the class of quinoxaline derivatives. PQ-10 has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of PQ-10 has been studied in several research articles. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. PQ-10 has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation, which can reduce the risk of inflammatory diseases.
Biochemical and Physiological Effects:
PQ-10 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. PQ-10 has also been shown to decrease inflammation and oxidative stress, which can reduce the risk of several diseases. In addition, PQ-10 has been shown to have anticonvulsant and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
PQ-10 has several advantages for lab experiments. It is easy to synthesize, and it has been well-studied for its potential therapeutic applications. However, there are also some limitations. PQ-10 has poor solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of PQ-10 is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of PQ-10. One direction is to study its potential as a treatment for Alzheimer's disease, Parkinson's disease, and depression. Another direction is to study its antioxidant properties and its potential as a treatment for oxidative stress-related diseases. In addition, more research is needed to fully understand the mechanism of action of PQ-10 and to design experiments to study its effects.
Méthodes De Synthèse
The synthesis of PQ-10 has been described in several research articles. One of the methods involves the reaction of 4-bromo-2-nitrobenzoic acid with N-(2-bromoethyl)pyrrolidine, followed by reduction of the nitro group and cyclization with 1,2-diaminobenzene. Another method involves the reaction of 2-chloro-N-(4-formylphenyl)acetamide with N-(2-bromoethyl)pyrrolidine, followed by cyclization with 1,2-diaminobenzene. These methods have been optimized to obtain high yields of PQ-10.
Applications De Recherche Scientifique
PQ-10 has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. PQ-10 has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and depression. In addition, PQ-10 has been studied for its antioxidant properties and as a potential treatment for oxidative stress-related diseases.
Propriétés
IUPAC Name |
4-[4-[(2-oxopyrrolidin-1-yl)methyl]benzoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18-13-23(17-5-2-1-4-16(17)21-18)20(26)15-9-7-14(8-10-15)12-22-11-3-6-19(22)25/h1-2,4-5,7-10H,3,6,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPNRDABEMEACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)

![2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B6052716.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)
![4-(5-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6052733.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B6052746.png)
![4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6052751.png)
![4-chloro-2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6052752.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6052755.png)
![4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide](/img/structure/B6052763.png)
![2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B6052771.png)
